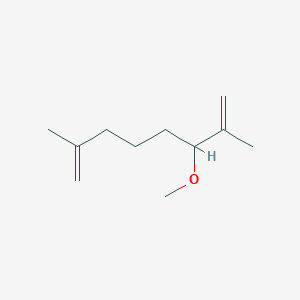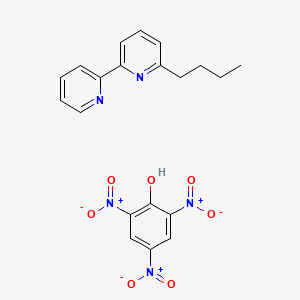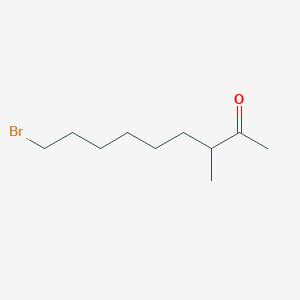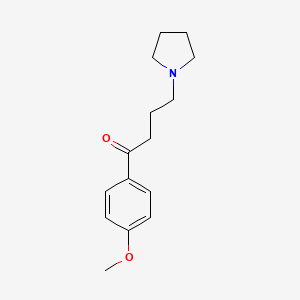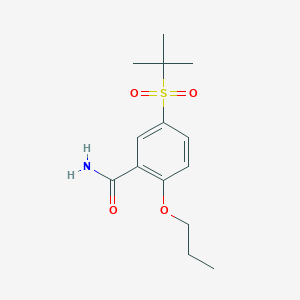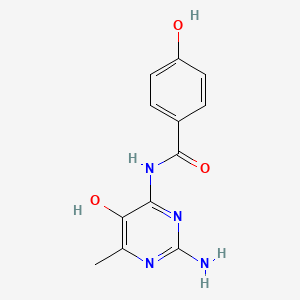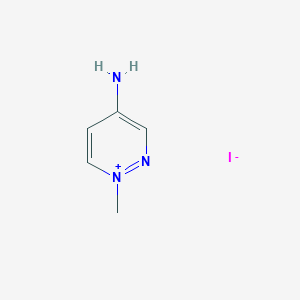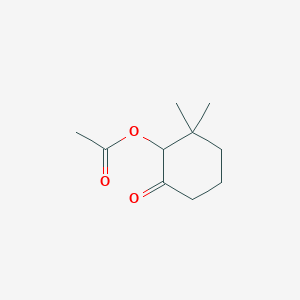
Methyltris(4-methylphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris(4-methylphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H24BrP. It is a phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups and a bromide anion. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltris(4-methylphenyl)phosphanium bromide can be synthesized through the reaction of tris(4-methylphenyl)phosphine with methyl bromide. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:
P(4-CH3C6H4)3+CH3Br→[CH3P(4-CH3C6H4)3]+Br−
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltris(4-methylphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The methyl group or the bromide anion can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tris(4-methylphenyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Methyltris(4-methylphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research into phosphonium salts has explored their potential as drug delivery agents due to their ability to target mitochondria.
Mécanisme D'action
The mechanism by which methyltris(4-methylphenyl)phosphanium bromide exerts its effects involves the interaction of the positively charged phosphorus atom with various molecular targets. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. The bromide anion can participate in ionic interactions, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetrabutylphosphonium bromide: Another phosphonium salt with different alkyl groups.
Tris(4-methylphenyl)phosphine: The precursor to methyltris(4-methylphenyl)phosphanium bromide.
Uniqueness
This compound is unique due to the presence of the methyl group and the specific arrangement of the 4-methylphenyl groups around the phosphorus atom. This structure imparts distinct reactivity and properties compared to other phosphonium salts.
Propriétés
Numéro CAS |
61249-20-5 |
|---|---|
Formule moléculaire |
C22H24BrP |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
methyl-tris(4-methylphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H24P.BrH/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
ISRWAQRGYWGQTN-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine](/img/structure/B14586465.png)

